NSAID-Induced Mucosal Breaks: Rebamipide vs. Placebo & PPIs – A Meta-Analysis of 13 RCTs
A systematic review and meta-analysis of 13 randomized controlled trials directly compared rebamipide to placebo and proton pump inhibitors (PPIs) for preventing NSAID-induced gastrointestinal mucosal breaks. Rebamipide significantly reduced the incidence of mucosal breaks compared to placebo (Risk Ratio [RR] 0.55, 95% CI 0.31–0.99, P ≤ 0.00001) and demonstrated comparable efficacy to PPIs (RR 1.00, 95% CI 0.51–1.95, P = 1.00) [1].
| Evidence Dimension | Prevention of NSAID-induced GI mucosal breaks |
|---|---|
| Target Compound Data | Risk Ratio 0.55 (vs placebo); RR 1.00 (vs PPI) |
| Comparator Or Baseline | Placebo (RR=1.0 baseline); Proton Pump Inhibitors (PPIs) (RR=1.0) |
| Quantified Difference | 45% relative risk reduction vs placebo; No significant difference vs PPIs |
| Conditions | Meta-analysis of 13 RCTs; patients receiving NSAIDs; outcome: endoscopic mucosal breaks |
Why This Matters
This evidence establishes rebamipide's quantitative non-inferiority to the gold-standard PPIs, supporting its selection as a PPI-sparing alternative for gastroprotection in research models or clinical trial design, while mitigating PPI-associated lower GI risks.
- [1] Cion RIA, Juyad IGA, Yasay EB. Efficacy of Rebamipide in the Prevention of Nonsteroidal Anti-Inflammatory Drug-Induced Gastrointestinal Mucosal Breaks: A Systematic Review and Meta-Analysis. Am J Gastroenterol. 2026 Feb 1;121(2):526-533. doi: 10.14309/ajg.0000000000003535. View Source
